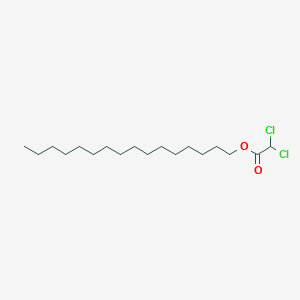

Hexadecyl dichloroacetate

Description

Properties

CAS No. |

83005-03-2 |

|---|---|

Molecular Formula |

C18H34Cl2O2 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

hexadecyl 2,2-dichloroacetate |

InChI |

InChI=1S/C18H34Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17(19)20/h17H,2-16H2,1H3 |

InChI Key |

WDSYEOLRIOORQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Hexadecyl Dichloroacetate

Synthesis Pathways for Dichloroacetate (B87207) Compounds with Hexadecyl Chains

The incorporation of a hexadecyl chain into a dichloroacetate structure can be achieved through two primary chemical strategies: direct esterification to form the ester, hexadecyl dichloroacetate, and acid-base neutralization to form an ionic salt, hexadecylammonium dichloroacetate.

Esterification and Subsequent Reactions for Complex Dichloroacetate Derivatives

The synthesis of this compound, an ester, is most commonly achieved through the direct esterification of a carboxylic acid with an alcohol. athabascau.ca The primary method for this transformation is the Fischer-Speier esterification, which involves the reaction of dichloroacetic acid with 1-hexadecanol (B1195841) (cetyl alcohol).

This reaction is an equilibrium process and is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgwvu.edu To drive the reaction toward the formation of the ester product, it is necessary to shift the equilibrium. This is commonly accomplished by using a large excess of one of the reactants, typically the less expensive alcohol, or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is generally performed under heat, with the mixture being refluxed for a set period to reach completion. wvu.edu

The mechanism involves the initial protonation of the carbonyl oxygen of dichloroacetic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The nucleophilic oxygen of 1-hexadecanol then attacks this activated carbonyl, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product, this compound. organic-chemistry.orgmasterorganicchemistry.com

An alternative, often more rapid, method involves the use of a more reactive derivative of dichloroacetic acid, such as dichloroacetyl chloride. This acid chloride readily reacts with 1-hexadecanol in a process known as alcoholysis to form the ester. athabascau.ca This method avoids the production of water and is often faster but requires the synthesis of the acid chloride as a preliminary step. organic-chemistry.org

Table 1: Comparison of Esterification Methods for this compound

| Feature | Fischer Esterification | Acid Chloride Alcoholysis |

|---|---|---|

| Reactants | Dichloroacetic Acid + 1-Hexadecanol | Dichloroacetyl Chloride + 1-Hexadecanol |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Often not required, or a weak base (e.g., pyridine) is used to scavenge HCl |

| Byproduct | Water (H₂O) | Hydrochloric Acid (HCl) |

| Conditions | Reversible, requires heat and methods to shift equilibrium | Generally irreversible and faster, may be performed at lower temperatures |

| Primary Advantage | Uses less reactive, more stable starting materials | High reactivity and yield |

Ionic Salt Formation Strategies for this compound

A structurally related but distinct compound, hexadecylammonium dichloroacetate, can be synthesized through an ionic salt formation strategy. This method does not produce an ester but rather an ammonium (B1175870) salt where the hexadecyl chain is part of the cation.

The synthesis is a straightforward acid-base neutralization reaction. umb.edu.pllibretexts.orgmicrobiozindia.com In this process, the acidic dichloroacetic acid reacts with the basic hexadecylamine. The proton (H⁺) from the carboxylic acid group of dichloroacetic acid is transferred to the lone pair of electrons on the nitrogen atom of hexadecylamine. microbiozindia.com This results in the formation of the dichloroacetate anion and the hexadecylammonium cation, which associate to form the ionic salt. escholarship.org This type of reaction is typically quantitative and often exothermic. microbiozindia.com The resulting salt possesses both a long lipophilic alkyl chain and a polar ionic headgroup.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound, a high-molecular-weight ester, requires techniques capable of removing unreacted starting materials (1-hexadecanol, dichloroacetic acid), the acid catalyst, and any potential side products. Given its expected properties as a waxy solid or high-boiling liquid, a multi-step approach is generally employed. lookchem.comgoogle.com

A typical purification sequence begins with a liquid-liquid extraction or washing step. The crude reaction mixture is dissolved in a water-insoluble organic solvent, and this solution is washed sequentially with different aqueous solutions. wvu.edulookchem.com

Aqueous Wash: Washing with water or a saturated brine solution helps to remove the bulk of the excess alcohol and some acid. wvu.edu

Base Wash: A wash with a dilute basic solution, such as sodium bicarbonate or sodium carbonate, is used to neutralize and remove any remaining acidic catalyst and unreacted dichloroacetic acid. lookchem.com

Final Water Wash: A final wash with water or brine removes any residual base. wvu.edu

After the washing steps, the organic layer is dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate and filtered. The solvent is then removed under reduced pressure.

For final purification to achieve high purity, one of the following advanced techniques is typically used:

Recrystallization: For solid esters, recrystallization is an effective method. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the purified ester crystallizes out, leaving impurities in the solution. nist.govgoogle.com Suitable solvents for long-chain esters include toluene (B28343) or petroleum ether. lookchem.com

Column Chromatography: This is a highly effective technique for separating the target ester from impurities. epa.gov The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system (eluent), often a mixture like n-hexane and ethyl ether, is passed through the column. gerli.comresearchgate.net The components separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure ester fraction. nih.govuit.no

Vacuum Distillation: For high-boiling esters, distillation under high vacuum can be used to lower the boiling point and prevent thermal decomposition during purification. lookchem.com

Spectroscopic and Chromatographic Methods for Structural Elucidation of this compound

The definitive structural confirmation and purity assessment of this compound relies on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the proton environment. The spectrum of this compound is expected to show a characteristic singlet for the single proton on the dichlorinated carbon (CHCl₂) at a downfield chemical shift. The methylene (B1212753) group attached to the ester oxygen (-O-CH ₂-) would appear as a triplet, and the long C₁₅H₃₁ alkyl chain would produce a series of multiplets, with the terminal methyl group (-CH₃) appearing as a distinct triplet upfield. nih.gov

¹³C NMR: Gives direct information about the carbon skeleton. bhu.ac.in Key signals would include the carbonyl carbon (C=O) of the ester group (typically 160-170 ppm), the dichlorinated carbon (-C HCl₂), and a distinct signal for the carbon attached to the ester oxygen (-O-C H₂-). The numerous carbons of the long alkyl chain would appear in the upfield region of the spectrum. bhu.ac.inspectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of an aliphatic ester like this compound is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the 1750-1735 cm⁻¹ region. orgchemboulder.comspectroscopyonline.comvscht.cz Other important bands include two or more C-O stretching vibrations in the 1300-1000 cm⁻¹ range and the characteristic C-Cl stretching vibrations from the dichloroacetate group. orgchemboulder.comspectroscopyonline.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. jove.com For long-chain esters, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectra. creative-proteomics.com Characteristic fragmentation patterns include cleavage at the ester group, often resulting in ions corresponding to the loss of the alkoxy group ([M - OR]⁺) or fragments related to the long alkyl chain. nih.govwhitman.edu Charge-remote fragmentations can also occur in long-chain compounds. rsc.org

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination technique for both separating and identifying volatile and semi-volatile compounds. Due to its high molecular weight, this compound would require a high-temperature capillary column for analysis. gerli.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern for definitive identification. nih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis and purification of less volatile compounds like long-chain esters. researchgate.net

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observation | Significance |

|---|---|---|

| ¹H NMR | Singlet (CHCl₂), Triplet (-O-CH₂-), Multiplets (-(CH₂)₁₄-), Triplet (-CH₃) | Confirms proton environments of dichloroacetate and hexadecyl groups. |

| ¹³C NMR | Signal ~163 ppm (C=O), Signal ~64 ppm (-CHCl₂), Signals for alkyl chain | Confirms carbon skeleton, including carbonyl and dichlorinated carbons. uomustansiriyah.edu.iq |

| IR Spectroscopy | Strong band at ~1740 cm⁻¹ (C=O stretch), Bands at 1300-1000 cm⁻¹ (C-O stretch), Bands for C-Cl stretch | Identifies key ester and dichloro- functional groups. orgchemboulder.comspectroscopyonline.com |

| Mass Spectrometry | Molecular ion peak (M⁺), fragmentation pattern showing loss of alkyl/acyl groups | Determines molecular weight and confirms structural fragments. jove.comnih.gov |

| GC-MS | Single peak at a specific retention time with a corresponding mass spectrum | Confirms purity and provides structural identification. gerli.comnih.gov |

Mechanistic Investigations of Herbicidal Action by Hexadecyl Dichloroacetate in Plant Biology

Cellular and Subcellular Targets of Hexadecyl Dichloroacetate (B87207) in Sensitive Plant Species

The efficacy of a herbicide is intrinsically linked to its ability to interact with and disrupt critical cellular processes within the target plant. For Hexadecyl dichloroacetate, research points towards key interactions within the mitochondria and chloroplasts, vital organelles for energy metabolism and photosynthesis, respectively.

Influence on Pyruvate (B1213749) Dehydrogenase Complex (PDC) Activity in Plant Mitochondria

The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme complex located in the mitochondrial matrix that serves as a gatekeeper for the entry of pyruvate into the tricarboxylic acid (TCA) cycle. In animals, dichloroacetate (DCA), the active component of this compound, is a well-established inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme responsible for inactivating PDC. By inhibiting PDK, DCA effectively keeps PDC in its active state, promoting the conversion of pyruvate to acetyl-CoA.

While direct studies on the effect of this compound on plant PDC are limited, it is hypothesized that a similar mechanism is at play. Plant mitochondria also possess a PDC that is regulated by reversible phosphorylation. usda.govnih.gov The activation of PDC by a dichloroacetate moiety would lead to a significant alteration in carbon flow, shunting pyruvate away from other metabolic pathways and into the TCA cycle. This disruption of metabolic regulation could be a key factor in its herbicidal activity.

It is important to note that the regulation of PDC in plants is more complex than in animals, with distinct mitochondrial (mtPDC) and plastidial (plPDC) forms of the enzyme. usda.govresearchgate.net The mtPDC is primarily involved in respiration, while the plPDC provides acetyl-CoA for fatty acid biosynthesis. researchgate.net The differential effects of this compound on these two isoforms are yet to be fully elucidated and represent an important area for future research.

Modulation of Glycolytic and Oxidative Phosphorylation Pathways in Plant Cells

The herbicidal action of certain compounds can be attributed to their ability to interfere with the fundamental processes of energy production: glycolysis and oxidative phosphorylation. Some herbicides are known to uncouple oxidative phosphorylation, dissipating the proton gradient across the mitochondrial inner membrane and thereby halting ATP synthesis. nih.govd-nb.info

In the context of this compound, its influence is likely tied to the effects of the dichloroacetate group. Studies on DCA in other systems have shown that by activating PDC, it can enhance the flux of pyruvate into the TCA cycle, potentially increasing the rate of oxidative phosphorylation. However, an uncontrolled overstimulation of this pathway could lead to an imbalance in the cellular redox state and the production of reactive oxygen species (ROS), ultimately causing cellular damage.

Furthermore, the long hexadecyl chain of the molecule may play a role in its interaction with cellular membranes. Such long alkyl chains can increase the lipophilicity of the compound, potentially facilitating its passage across the plasma and mitochondrial membranes to reach its target sites. This enhanced uptake could explain the observed increase in herbicidal activity of long-chain dichloroacetates compared to DCA alone. rsc.orgrsc.org

Analysis of Physiological and Biochemical Responses in Target Weeds

The application of this compound elicits a cascade of physiological and biochemical changes in susceptible weeds, providing visible and measurable indicators of its herbicidal effects.

Impact on Plant Growth and Development Cycles

Studies on long-chain ammonium (B1175870) dichloroacetates have demonstrated their potent post-emergence herbicidal activity against various broadleaf weeds. rsc.org The enhanced efficacy of these compounds, including the hexadecyl derivative, suggests a rapid uptake and translocation to their sites of action, leading to a swift cessation of growth and development.

Alterations in Plant Metabolic Fluxes

Metabolic flux analysis is a powerful tool to understand the global response of a plant's metabolism to external stimuli, such as herbicide application. nih.govrjlbpcs.com Treatment with herbicides that target central metabolic pathways can cause significant rerouting of metabolic fluxes.

For instance, the inhibition of Photosystem II by the dichloroacetate moiety would lead to a dramatic decrease in the rate of carbon fixation and the production of downstream metabolites. This would be reflected in a reduced flux through the Calvin cycle and associated biosynthetic pathways.

Molecular Mechanisms Inducing Phytotoxicity in Broadleaf Weeds

The selective phytotoxicity of this compound against broadleaf weeds over grasses is a key characteristic that points to specific molecular mechanisms of action. This selectivity is likely a multifactorial phenomenon involving differences in uptake, metabolism, and target site sensitivity.

Research has indicated that the primary mode of action for dichloroacetic acid (DCA) in plants is the inhibition of electron transport in Photosystem II (PSII) of the photosynthetic apparatus. rsc.org PSII is a multi-protein complex embedded in the thylakoid membranes of chloroplasts. Herbicides that inhibit PSII typically bind to the D1 protein, displacing the native plastoquinone (B1678516) molecule and blocking the flow of electrons. acs.orgpressbooks.pub This blockage not only halts photosynthesis but also leads to the generation of highly damaging reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death. researchgate.net

The enhanced activity of long-chain dichloroacetates, such as the hexadecyl form, against broadleaf weeds has been attributed to their improved surface activity. rsc.org The waxy cuticle of plant leaves presents a barrier to herbicide uptake. The long alkyl chain of this compound can act as a surfactant, improving the spreading and penetration of the herbicide through this waxy layer, leading to higher concentrations at the target site within the chloroplasts of broadleaf weeds. The physical and chemical properties of the leaf surface of broadleaf weeds may make them more susceptible to this enhanced penetration compared to the more vertically oriented and often waxier leaves of grasses. rsc.org

Advanced Research on Herbicidal Efficacy and Application

Evaluation of Post-Emergence Herbicidal Activity of Hexadecyl Dichloroacetate (B87207) in Greenhouse Settings

Greenhouse studies have been pivotal in evaluating the herbicidal potential of Hexadecyl Dichloroacetate. Research into novel ammonium (B1175870) dichloroacetates revealed that ionic salts with long alkyl chains, ranging from dodecyl to hexadecyl, demonstrated enhanced post-emergence herbicidal activity against certain broadleaf weeds when compared to the precursor, dichloroacetic acid (DCA). rsc.orgrsc.orgnih.govresearchgate.net

In these controlled environments, this compound (referred to in one study as IL-15, an ionic liquid with a hexadecyl chain) was assessed for its ability to control weeds after they had germinated and emerged from the soil. rsc.org The findings indicated that while no pre-emergence activity was observed, the compound showed significant post-emergence herbicidal effects. rsc.org The transformation of DCA into an ionic salt form, such as this compound, is a strategy to improve its activity, as DCA itself can be unstable and prone to degradation under light. rsc.orgnih.govresearchgate.netnih.gov The ionic liquid structure contributes to this enhanced activity through a combination of factors including surface activity, solubility, and stability. rsc.orgrsc.orgresearchgate.netnih.gov

Comparative Efficacy Studies against Diverse Broadleaf Weed Species

Comparative studies have highlighted the differential efficacy of this compound against various weed species. In greenhouse screenings, ammonium dichloroacetates with longer alkyl chains, including the hexadecyl variant, were effective in completely controlling several broadleaf weeds. rsc.orgrsc.org However, their activity against grass weeds was notably weaker. rsc.orgrsc.org

For instance, further investigations focused on the post-emergence activity against specific broadleaf weeds such as Chenopodium album (common lambsquarters), Solanum nigrum (black nightshade), and Xanthium sibiricum (Siberian cocklebur). rsc.org In contrast, the grass weed Eleusine indica (Indian goosegrass) showed greater tolerance to these compounds. rsc.orgnih.gov This difference in susceptibility is attributed to the physical characteristics of the weed's leaf surface. rsc.orgnih.gov The waxy and hydrophobic nature of E. indica leaves leads to the rolling off of spray droplets, resulting in reduced absorption of the hydrophilic ionic liquid. rsc.orgnih.gov

The following table presents the 50% effective concentration (EC₅₀) values, which represent the concentration of the herbicide required to inhibit the fresh weight of the target weeds by 50%. A lower EC₅₀ value indicates higher herbicidal activity. The data compares this compound (IL-15) with its shorter-chain counterparts (IL-13 and IL-14) and the parent compound, Dichloroacetic acid (DCA).

Table 1: Comparative Post-Emergence Herbicidal Efficacy (EC₅₀ in mg/mL) against Broadleaf Weeds

| Weed Species | IL-13 (Dodecyl) | IL-14 (Tetradecyl) | IL-15 (Hexadecyl) | DCA |

|---|---|---|---|---|

| Chenopodium album | 2.50 | 3.13 | 4.40 | 10.00 |

| Solanum nigrum | 1.83 | 2.14 | 2.55 | 9.87 |

| Xanthium sibiricum | 1.12 | 2.16 | 2.66 | 12.46 |

Data sourced from a 2020 study on novel ammonium dichloroacetates. rsc.org

As the data indicates, while all the ionic liquids were significantly more active than DCA, the herbicidal activity decreased as the length of the alkyl chain increased from dodecyl to hexadecyl. rsc.org This is potentially due to larger steric hindrance from the longer chain, which may impede penetration across the plant's cuticular membranes. rsc.org

Synergistic and Antagonistic Interactions of this compound in Combination with Other Agrochemicals

The enhanced herbicidal efficacy of this compound is primarily attributed to a synergistic effect arising from its molecular structure as an ionic liquid. rsc.orgrsc.orgresearchgate.netnih.gov This "internal synergy" is a result of the combination of the herbicidally active dichloroacetate anion with a cation that imparts beneficial properties like improved surface activity, solubility, and stability. rsc.orgresearchgate.netnih.gov This structural enhancement allows for more effective delivery and action of the herbicidal component compared to the conventional form of the acid. rsc.orgrsc.org

Herbicide mixtures are commonly used in agriculture to broaden the spectrum of weed control, and these combinations can result in synergistic, additive, or antagonistic effects. scielo.br A synergistic effect occurs when the combined herbicidal impact is greater than the sum of the individual herbicides' effects. scielo.brcabidigitallibrary.org Conversely, antagonism is when the combined effect is less than expected. scielo.brcabidigitallibrary.org While the principles of herbicide interactions are well-established, specific research on the synergistic or antagonistic effects of this compound when tank-mixed with other distinct agrochemical compounds is not extensively documented in the reviewed literature. The development of herbicidal ionic liquids is itself a strategy to enhance performance, potentially reducing the need for external adjuvants or combination products. researchgate.net

Optimization of Application Parameters for Maximizing Herbicidal Efficacy

Optimizing application parameters is crucial for maximizing the effectiveness of any herbicide. For this compound, its inherent properties as an ionic liquid with a long alkyl chain play a significant role. The structure provides surfactant-like qualities, which can influence how the spray droplet interacts with the leaf surface, a key factor in herbicide absorption. cropprotectionnetwork.org

The observed difference in efficacy between broadleaf weeds and grasses highlights the importance of the target weed's morphology. rsc.orgnih.gov The lower efficacy on waxy grasses suggests that formulation adjustments or the addition of specific adjuvants could potentially improve performance on such species, although this compound's design as an HIL already incorporates surface-active properties. rsc.orgcropprotectionnetwork.org Adjuvants like methylated seed oils (MSOs) or crop oil concentrates (COCs) are known to help dissolve the leaf cuticle and increase herbicide absorption, which could be a strategy to explore. cropprotectionnetwork.org

Furthermore, general application parameters such as spray volume and droplet size are critical for ensuring adequate coverage and deposition on the target weeds. frontiersin.org While specific studies optimizing these parameters for this compound are limited, research on other herbicides has shown that new technologies, such as unmanned aerial vehicles (UAVs), can be optimized for low-volume spraying, which could be relevant for the application of advanced formulations like HILs. frontiersin.org The selection of appropriate application technology and settings must consider the specific properties of the herbicide formulation and the environmental conditions to maximize efficacy. cropprotectionnetwork.orgawsjournal.org

Environmental Fate and Ecological Impact Assessment in Agricultural Ecosystems

Degradation Pathways and Metabolite Formation of Hexadecyl Dichloroacetate (B87207) in Soil and Aquatic Environments

The degradation of hexadecyl dichloroacetate in the environment is expected to initiate with the cleavage of the ester bond, a common pathway for ester-containing compounds. This initial hydrolysis, which can be either abiotic (chemical) or biotic (enzyme-mediated), yields its two primary metabolites: dichloroacetic acid (DCA) and hexadecanol.

Initial Hydrolysis:

Biotic Hydrolysis: Soil and aquatic microorganisms produce a variety of esterase enzymes that can catalyze the breakdown of the ester linkage.

Abiotic Hydrolysis: Chemical hydrolysis can also occur, influenced by environmental pH and temperature.

Following hydrolysis, the two resulting metabolites undergo separate degradation pathways.

Degradation of Dichloroacetic Acid (DCA): DCA is a known environmental xenobiotic, and its degradation has been studied extensively. nih.gov It is considered biodegradable, with a reported persistence of approximately 21 days in water and soil under certain conditions. nih.govrsc.org Microbial activity is key to its breakdown.

Aerobic Degradation: In the presence of oxygen, DCA is primarily metabolized via dehalogenation. The enzyme glutathione (B108866) S-transferase Zeta 1 (GSTZ1) catalyzes the conversion of DCA to glyoxylate (B1226380). nih.goviarc.fr Glyoxylate is a central metabolic intermediate that can be further transformed into several simpler compounds, including glycolate, oxalate, glycine, and ultimately carbon dioxide. nih.goviarc.fr

Anaerobic Degradation: Under anoxic conditions, a different metabolic pathway has been identified. Certain anaerobic bacteria can ferment DCA. nih.gov This process involves a cofactor-independent (S)-2-haloacid dehalogenase (HAD) that converts DCA to glyoxylate. nih.gov The glyoxylate is then further metabolized through pathways like the Wood-Ljungdahl pathway, producing acetate. nih.gov

Degradation of Hexadecanol: Hexadecanol is a long-chain fatty alcohol that is readily metabolized by a wide range of microorganisms. nih.gov The typical pathway involves oxidation of the alcohol group to a carboxylic acid (palmitic acid), followed by β-oxidation, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which enters central metabolic cycles.

The predicted degradation cascade is summarized in the table below.

| Stage | Compound | Process | Resulting Metabolites | Environmental Conditions |

| Primary Degradation | This compound | Biotic/Abiotic Hydrolysis | Dichloroacetic acid (DCA), Hexadecanol | Soil and Aquatic |

| Secondary Degradation (DCA) | Dichloroacetic acid | Aerobic Dehalogenation | Glyoxylate | Aerobic |

| Secondary Degradation (DCA) | Dichloroacetic acid | Anaerobic Fermentation | Glyoxylate, Acetate | Anoxic nih.gov |

| Secondary Degradation (Hexadecanol) | Hexadecanol | Fatty Alcohol Oxidation | Palmitic acid, Acetyl-CoA | Aerobic |

| Tertiary Degradation | Glyoxylate | Further metabolism | Glycolate, Oxalate, Glycine, CO2 | Aerobic nih.goviarc.fr |

Persistence, Mobility, and Bioavailability in Different Environmental Compartments

The persistence, mobility, and bioavailability of this compound are governed by its physicochemical properties, which are significantly different from those of DCA due to the long alkyl chain.

Mobility: Mobility refers to the potential of a substance to move within and between environmental compartments, such as leaching from soil into groundwater. acs.orgnih.gov This property is strongly related to the compound's sorption to soil and sediment, often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

Dichloroacetic Acid (DCA): As a small, water-soluble molecule, DCA has a low Log Koc and is considered mobile in the aquatic environment. umweltbundesamt.de

This compound: The addition of the 16-carbon chain dramatically increases the lipophilicity and reduces the water solubility of the molecule. This results in a much higher predicted Log Koc value. Consequently, this compound is expected to bind strongly to the organic fraction of soils and sediments. This strong sorption makes it immobile and unlikely to leach into groundwater. mdpi.com Its behavior is analogous to other long-chain anionic compounds, which show greater sorption with increasing chain length. mdpi.com

Bioavailability: Bioavailability, the fraction of the chemical that is available for uptake by organisms, is a complex parameter.

Aquatic and Soil Microorganisms: The strong binding of this compound to soil and sediment particles would significantly reduce its bioavailability to microorganisms in the pore water.

Bioaccumulation: Due to its high lipophilicity (fat-solubility), this compound has a high potential for bioaccumulation in the fatty tissues of soil and aquatic organisms if they are exposed. This contrasts with DCA, which has a low potential for bioaccumulation due to its water solubility.

The table below contrasts the expected properties and environmental behavior of DCA and its hexadecyl ester.

| Property | Dichloroacetic Acid (DCA) | This compound (Predicted) | Implication |

| Water Solubility | High who.int | Very Low | Lower mobility and bioavailability in aqueous phase for the ester. |

| Log Koc | Low | High | Ester will strongly sorb to soil/sediment; low leaching potential. mdpi.com |

| Mobility in Soil | High umweltbundesamt.de | Low | Ester is unlikely to contaminate groundwater via leaching. |

| Persistence | Low to Moderate (e.g., t½ ≈ 21 days) nih.govrsc.org | High | Ester is expected to persist longer in the environment. |

| Bioaccumulation Potential | Low | High | Ester may accumulate in fatty tissues of organisms. |

Assessment of Impact on Non-Target Organisms within Agricultural Systems (e.g., Soil Microflora, Beneficial Insects)

The application of chemical agents in agriculture can have unintended consequences for non-target organisms that are vital for ecosystem health. nih.govresearchgate.net

Toxicity: Some microbial populations may be sensitive to the parent compound or its metabolites. Pesticides can negatively affect microbial abundance, diversity, and biochemical processes like nitrogen transformation. nih.govcore.ac.uk Standard ecotoxicological tests, such as the OECD Guideline 216 for Nitrogen Transformation, are used to assess these impacts. fao.org

Impact on Beneficial Insects: Information regarding the specific impact of this compound on beneficial insects such as pollinators (e.g., bees) and natural predators of pests is not available in the reviewed literature. However, the widespread use of agrochemicals is a known risk factor for these populations. researchgate.net Any assessment would need to consider various exposure routes, including direct contact with spray and indirect exposure through contaminated plants or water sources. Given its predicted persistence and potential for accumulation, the long-term effects on insect populations would be a key area for investigation.

Development of Analytical Methodologies for Environmental Monitoring of this compound Residues

Reliable analytical methods are essential for monitoring the presence and concentration of chemical residues in environmental samples to assess exposure and risk. env.go.jpresearchgate.net While no standardized method for this compound itself is documented, a suitable method can be designed based on its chemical properties and standard analytical techniques for similar organic pollutants. abu.edu.ng

A plausible analytical workflow would involve several key steps:

Sample Collection and Preparation: Collection of soil, water, sediment, or biological tissue, followed by appropriate storage to prevent degradation.

Extraction: Due to its lipophilic nature, a solvent-based extraction would be employed. For solid samples like soil or tissue, this would likely involve techniques such as Soxhlet extraction or accelerated solvent extraction (ASE) using organic solvents (e.g., hexane, dichloromethane). For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a nonpolar sorbent would be appropriate. researchgate.net

Cleanup and Concentration: The raw extract would likely contain interfering compounds from the sample matrix. Cleanup steps, such as column chromatography (e.g., using silica (B1680970) or alumina) or gel permeation chromatography (GPC), would be necessary to remove these interferences. The extract would then be concentrated to achieve the required detection limits.

Instrumental Analysis: The most suitable analytical technique for this non-volatile, thermally stable ester would be Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Gas Chromatography (GC): Separates the analyte from other compounds in the extract based on its boiling point and polarity.

Mass Spectrometry (MS): Provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, and allows for sensitive quantification. abu.edu.ng

For the more polar metabolite, DCA, established methods like EPA Method 552.2, which involves extraction, derivatization to a methyl ester, and analysis by GC with an Electron Capture Detector (GC-ECD), could be adapted and used. who.intepa.gov High-Performance Liquid Chromatography (HPLC) is also a viable technique for analyzing DCA. epa.gov

| Analytical Step | Technique | Rationale/Details |

| Extraction (Soil/Sediment) | Accelerated Solvent Extraction (ASE) or Soxhlet | Efficient extraction of lipophilic compounds from solid matrices using organic solvents. |

| Extraction (Water) | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Isolation of the nonpolar ester from the aqueous phase. researchgate.net |

| Cleanup | Column Chromatography (e.g., Silica Gel) | Removal of polar interferences from the sample extract. |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation, definitive identification, and sensitive quantification of the ester. abu.edu.ng |

| Metabolite Analysis (DCA) | Derivatization (e.g., methylation) followed by GC-ECD/MS | Standard approach for analyzing haloacetic acids like DCA in environmental samples. who.intepa.gov |

Innovations in Formulation and Delivery Systems for Hexadecyl Dichloroacetate

Design and Development of Novel Herbicidal Formulations for Improved Performance

Dichloroacetic acid (DCA) has been identified as a promising herbicide due to its potential effectiveness and biodegradability. rsc.orgrsc.orgnih.gov However, its practical application in agriculture is limited because it is susceptible to photolysis and decomposition when exposed to natural light, leading to a significant loss of activity against weeds. rsc.orgrsc.orgnih.gov To overcome these stability and efficacy issues, researchers have explored the transformation of DCA into ionic salts, a strategy known as herbicidal ionic liquids (HILs). rsc.orgrsc.org

The HILs strategy involves pairing a herbicidal anion with a specific cation to create a salt with improved physicochemical properties. nih.gov In the case of dichloroacetate (B87207), novel ammonium (B1175870) dichloroacetates have been designed and synthesized. rsc.orgrsc.org Research has shown that salts with longer alkyl chains, specifically those ranging from dodecyl to hexadecyl chains, significantly enhance post-emergence herbicidal activity against certain broadleaf weeds compared to the original DCA molecule. rsc.orgrsc.orgresearchgate.net This enhancement is attributed to a synergistic effect of several structural factors, including improved surface activity, solubility, and stability inherent to their ionic nature. rsc.orgrsc.orgnih.gov For instance, the ionic salt form provides greater stability, protecting the active dichloroacetate anion from rapid degradation. nih.gov This approach has proven useful for designing new, high-performance herbicidal formulations with increased rates of activity. rsc.org

Table 1: Comparison of Herbicidal Activity of Dichloroacetate Formulations This table is generated based on findings that longer alkyl chains enhance herbicidal activity. Specific numerical data is illustrative of the research trend.

| Formulation | Alkyl Chain Length | Relative Herbicidal Efficacy (Post-emergence) | Key Advantage |

|---|---|---|---|

| Dichloroacetic Acid (DCA) | N/A | Standard | Baseline activity, but prone to degradation rsc.orgrsc.orgnih.gov |

| Dodecyl Ammonium Dichloroacetate | 12 Carbons | Enhanced | Improved stability and surface activity rsc.orgrsc.org |

| Hexadecyl Dichloroacetate (as an ionic liquid) | 16 Carbons | Significantly Enhanced | Superior stability, solubility, and surface activity rsc.orgrsc.org |

Strategies for Enhanced Bioavailability and Targeted Delivery to Plant Systems

For a herbicide to be effective, it must be absorbed by the target plant. The bioavailability of a compound is a critical factor in this process. One of the primary advantages of formulating this compound as an ionic liquid is the enhancement of its bioavailability. Good water solubility is vital for increasing the uptake of active ingredients by plants, as it prevents crystallization on the leaf surface, slows the drying of spray droplets, and prolongs the time the liquid is available for absorption. rsc.org The ionic salt form of dichloroacetate demonstrates these improved solubility characteristics. rsc.orgnih.gov

Beyond improving general uptake, targeted delivery systems represent a sophisticated strategy to further enhance efficacy. While much of the advanced research on targeted delivery of DCA has occurred in medicine, the underlying principles can be adapted for plant systems. nih.govnih.govresearchgate.net The goal is to deliver the active compound specifically to the tissues where it can be most effective, such as the meristematic regions or the vascular system of the plant.

Potential strategies for the targeted delivery of this compound in plants include:

Nano-encapsulation: Encapsulating the herbicide in nanoparticles can protect it from premature degradation and control its release. The surface of these nanoparticles can be functionalized with molecules that adhere specifically to plant cuticles or other surface structures, thereby increasing the concentration of the herbicide at the site of absorption.

Adjuvant Addition: The use of specialized adjuvants, such as cationic surfactants like hexadecyltrimethylammonium bromide, can modify the interaction between the spray droplet and the leaf surface, potentially improving spreading and penetration. erudit.org

Cyclodextrin-based Carriers: Cyclodextrins are molecules capable of forming inclusion complexes with other compounds, which can enhance their solubility, stability, and bioavailability. magtech.com.cn Formulating this compound within a cyclodextrin-based system could facilitate its transport across the waxy cuticle of plant leaves. magtech.com.cnscience.gov

Table 2: Potential Strategies for Enhancing Bioavailability and Targeted Delivery

| Strategy | Mechanism of Action | Potential Benefit for this compound |

|---|---|---|

| Ionic Liquid Formulation | Increases solubility, stability, and surface activity. rsc.orgrsc.org | Enhances uptake and prevents rapid degradation on the plant surface. |

| Nano-encapsulation | Encases the active ingredient in a protective carrier, allowing for modified surface properties and controlled release. nih.gov | Protects from environmental degradation; allows for targeted adhesion to plant surfaces. |

| Cyclodextrin Complexation | Forms a host-guest complex, increasing the aqueous solubility and stability of the herbicide. magtech.com.cn | Improves movement of the herbicide into and through the plant tissues. |

Investigation of Controlled-Release Mechanisms for Sustainable Agricultural Practices

Sustainable agriculture emphasizes the need for practices that are effective while minimizing negative environmental impact. mdpi.comresearchgate.netfrontiersin.org Controlled-release (CR) formulations of herbicides are a key innovation in this area. researchgate.netncsu.edu The primary goals of CR systems are to maintain the concentration of the active ingredient at an effective level for a longer period, reduce the total amount of herbicide needed, and minimize losses to the environment through leaching or volatilization. ncsu.eduiaea.org

The investigation of controlled-release mechanisms for this compound is a logical next step in its development as a sustainable herbicidal option. Several CR technologies developed for other pesticides could be adapted for this compound. researchgate.netfrontiersin.org

Key controlled-release mechanisms under investigation for agricultural chemicals include:

Polymer Matrix Encapsulation: The herbicide can be physically entrapped within a biodegradable polymer matrix. The release of the active ingredient occurs as the polymer slowly degrades in the soil or on the plant surface. Materials like lignin (B12514952) have been incorporated into hydrogels for this purpose. ncsu.edu

Hydrogel-Based Systems: Hydrogels, which are polymer networks that can absorb large amounts of water, can be used as carriers. frontiersin.org The herbicide is loaded into the hydrogel, and its release is triggered by environmental conditions such as the presence of water in the soil, allowing for release when it is most needed by the plant for uptake. frontiersin.org

Enzyme-Responsive Release: A more advanced "smart" delivery system involves encapsulation in a material that is specifically degraded by enzymes secreted by target weeds or soil microbes. nih.gov This would allow for an on-demand release of this compound precisely when and where the target weed is present, representing a highly efficient and sustainable approach. nih.gov

The adoption of such CR systems would not only extend the effective life of the herbicide but also align with the principles of conservation agriculture by reducing chemical runoff and protecting soil and water quality. mdpi.commdpi.com

Table 3: Investigated Controlled-Release Mechanisms for Agricultural Applications

| Release Mechanism | Description | Relevance to Sustainable Agriculture |

|---|---|---|

| Polymer Matrix Entrapment | The active ingredient is dispersed within a solid polymer. Release occurs via diffusion and/or matrix erosion. ncsu.edu | Reduces frequency of application and protects the herbicide from premature degradation. researchgate.net |

| Hydrogel Carriers | The herbicide is contained within a water-swollen polymer network. Release is often triggered by changes in soil moisture. frontiersin.org | Reduces leaching into groundwater and can simultaneously aid in soil water retention. frontiersin.org |

| Enzyme-Responsive Systems | A "smart" system where the carrier is designed to break down in the presence of specific enzymes from target organisms. nih.gov | Maximizes efficiency by releasing the herbicide only when the target weed is present, minimizing off-target effects. nih.gov |

Future Research Trajectories and Potential Applications

Integration of Hexadecyl Dichloroacetate (B87207) Research with Sustainable Agricultural Paradigms

The integration of any new herbicide into sustainable agricultural systems is contingent on a thorough evaluation of its environmental footprint and its compatibility with holistic weed management strategies. Dichloroacetic acid (DCA), the parent compound of Hexadecyl dichloroacetate, is noted for its potential as a nontoxic and easily biodegradable herbicide. nih.gov However, the practical application of DCA in agriculture has been limited due to its propensity for photolysis under natural light, leading to a significant loss of activity. nih.gov The development of this compound as an ionic liquid (IL) represents a strategy to overcome these limitations, potentially offering a more stable and effective herbicidal agent. nih.gov

Sustainable agriculture emphasizes the reduced reliance on synthetic inputs, the conservation of biodiversity, and the maintenance of soil and water quality. mdpi.com The future of this compound in this context will depend on several key research areas:

Environmental Fate and Degradation: In-depth studies on the environmental fate of this compound are crucial. Research should focus on its persistence in soil and water, its potential for leaching into groundwater, and its degradation pathways. awsjournal.org While DCA itself is biodegradable, the addition of the long hexadecyl alkyl chain may alter its environmental behavior. nih.gov Understanding these aspects is essential to ensure that its use does not lead to long-term environmental contamination. awsjournal.org

Compatibility with Integrated Weed Management (IWM): IWM is a cornerstone of sustainable agriculture, combining various weed control methods to minimize reliance on herbicides. icac.orgtbpsci.com Future research should explore how this compound can be incorporated into IWM systems. This includes evaluating its efficacy in combination with cultural practices, such as crop rotation and cover cropping, and its potential for use in targeted or reduced-dosage application systems. icac.orgtbpsci.com The selectivity of this compound is also a key factor; for instance, some novel ammonium (B1175870) dichloroacetates have shown favorable selectivity in cotton. nih.gov

Exploration of Novel Derivatization Strategies for Next-Generation Herbicides

The development of this compound is an example of a broader strategy in herbicide research focused on the derivatization of known active molecules to enhance their performance and environmental profile. unitedsoybean.orgmdpi.com This approach, often referred to as the "intermediate derivatization method," allows for the creation of new chemical entities with improved properties such as increased efficacy, better stability, and enhanced crop selectivity. unitedsoybean.org

Future research in this area could explore several avenues for creating next-generation herbicides based on the dichloroacetate scaffold:

Alteration of the Alkyl Chain: The length and structure of the alkyl chain in compounds like this compound influence their surface activity and herbicidal efficacy. nih.gov Systematic studies on the effect of varying the alkyl chain length could optimize the balance between herbicidal activity and environmental persistence. Shorter or more branched chains might offer faster degradation, while still retaining sufficient herbicidal effect.

Prodrug Strategies: The concept of a prodrug, where a less active compound is converted into the active herbicide within the target plant, is a promising strategy for improving selectivity and reducing off-target effects. unitedsoybean.org Future derivatization of dichloroacetic acid could focus on creating prodrugs that are activated by specific enzymes present in weeds but not in crops. This would represent a significant step towards more targeted and environmentally benign weed control. unitedsoybean.org

Advanced Mechanistic Studies Utilizing Omics Technologies in Plant-Herbicide Interactions

For this compound, future research employing omics technologies will be critical for:

Elucidating the Mode of Action: While the parent compound, DCA, is known to inhibit electron transport in photosystem II, the precise molecular targets of this compound and other dichloroacetate derivatives are not fully understood. nih.gov Transcriptomic and metabolomic analyses of treated plants can help to identify the metabolic pathways and gene networks that are most affected by the herbicide. frontiersin.orgmdpi.com This can provide clues to its primary mode of action and any secondary effects.

Identifying Detoxification Pathways: Plants have evolved complex mechanisms to detoxify xenobiotics, including herbicides. Omics approaches can identify the specific enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases, that are involved in the metabolism of this compound in both crop and weed species. researchgate.net This knowledge is crucial for understanding crop selectivity and the potential for the evolution of metabolic resistance in weeds.

Investigating Resistance Mechanisms: The development of herbicide resistance is a major threat to agricultural productivity. unitedsoybean.org Omics technologies can be used to compare resistant and susceptible weed biotypes to identify the genetic and metabolic basis of resistance to dichloroacetate-based herbicides. nih.gov This information is vital for developing strategies to manage and mitigate the evolution of resistance.

The integration of transcriptomic and metabolomic data can provide a comprehensive picture of the plant's response to this compound, from changes in gene expression to alterations in metabolite profiles. nih.govnih.gov This holistic understanding will be instrumental in optimizing its use, predicting its environmental impact, and ensuring its longevity as an effective weed management tool.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.